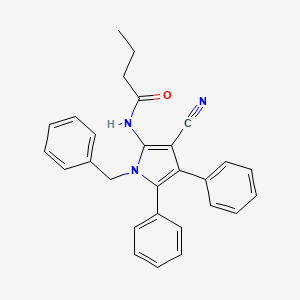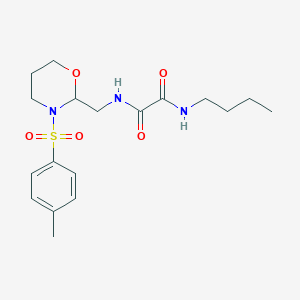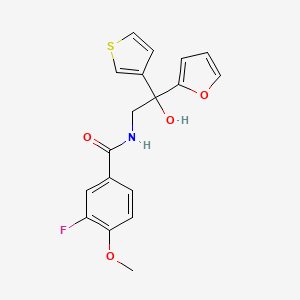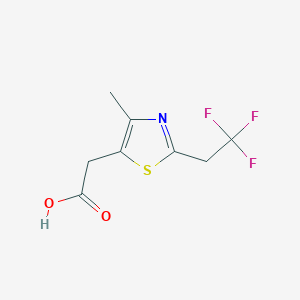
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide” is a chemical compound with the molecular formula C28H25N3O . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21N3O/c1-4-8-17(22)20-18-16(11-19)13(2)14(3)21(18)12-15-9-6-5-7-10-15/h5-7,9-10H,4,8,12H2,1-3H3, (H,20,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide, focusing on six unique fields:
Pharmaceutical Applications
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide: has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated its potential in creating novel anti-inflammatory, analgesic, and antimicrobial agents .
Cancer Research
This compound has been investigated for its anticancer properties. Studies have shown that derivatives of cyanoacetamides, like N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide , can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This makes it a promising candidate for developing new cancer therapies .
Neuroprotective Agents
Research has explored the neuroprotective effects of this compound. It has been found to have potential in protecting neurons from oxidative stress and neuroinflammation, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This opens up possibilities for its use in developing treatments for these conditions.
Antiviral Activity
The compound has also been studied for its antiviral properties. It has shown activity against a range of viruses, including influenza and herpes simplex virus. This makes it a potential candidate for the development of new antiviral drugs .
Agricultural Chemistry
Lastly, this compound has been investigated for its potential use in agricultural chemistry. It can be used to develop new agrochemicals, such as pesticides and herbicides, that are more effective and environmentally friendly.
Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds A brief review of the biological potential of indole derivatives Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3 Synthesis and therapeutic potential of imidazole containing compounds
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O/c1-2-12-25(32)30-28-24(19-29)26(22-15-8-4-9-16-22)27(23-17-10-5-11-18-23)31(28)20-21-13-6-3-7-14-21/h3-11,13-18H,2,12,20H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZSTVHJZVQDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2729962.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2729963.png)
![3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one](/img/structure/B2729965.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2729970.png)


![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2729975.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2729977.png)

![2-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2729981.png)
![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-2-ylurea](/img/structure/B2729982.png)
![(2-Chloro-4-fluorophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2729984.png)